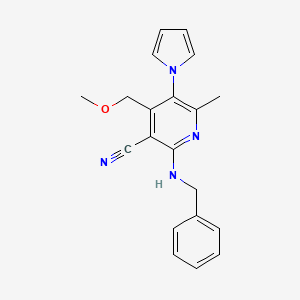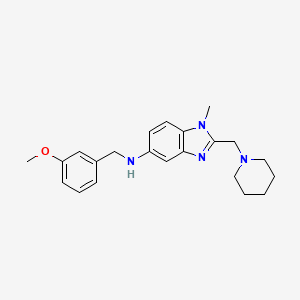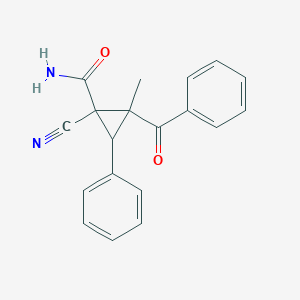![molecular formula C22H18N4O4 B11057534 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11057534.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of isoquinoline, pyran, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoquinoline Moiety: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction.
Construction of the Pyridopyrimidine Core: This can be achieved through a series of condensation reactions involving appropriate pyrimidine derivatives.
Attachment of the Pyran Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyran ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.
Biomolecular Interactions: Studied for its interactions with DNA and proteins.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Therapeutic Applications: Investigated for its anti-inflammatory and anticancer properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group on the pyran ring.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
The presence of the 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl group in the compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H18N4O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N4O4/c1-12-10-16(27)17(21(29)30-12)15-6-8-23-19-18(15)20(28)25-22(24-19)26-9-7-13-4-2-3-5-14(13)11-26/h2-6,8,10,27H,7,9,11H2,1H3,(H,23,24,25,28) |
InChI Key |
JLNMYQLZZCOOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCC5=CC=CC=C5C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11057460.png)

![3-(2,6-dichlorobenzyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057464.png)
![[5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol](/img/structure/B11057468.png)

![Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057473.png)

![Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate](/img/structure/B11057496.png)
![4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11057503.png)
![Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11057505.png)
![8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11057509.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057515.png)

![Methyl 2-({[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11057530.png)
